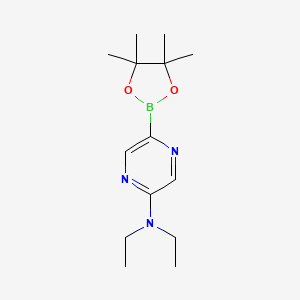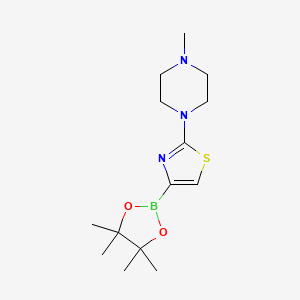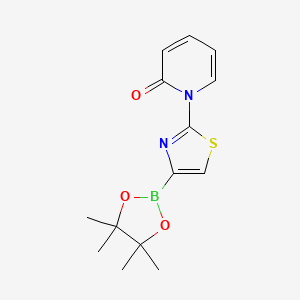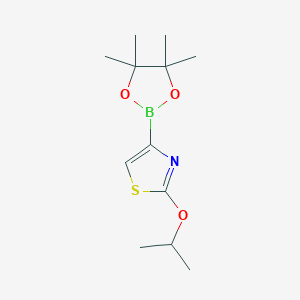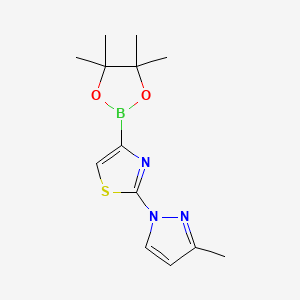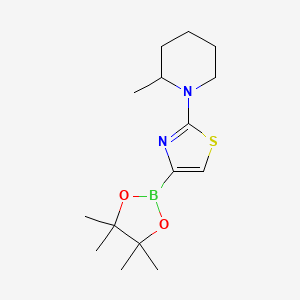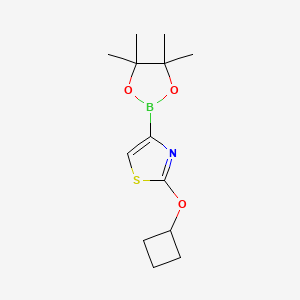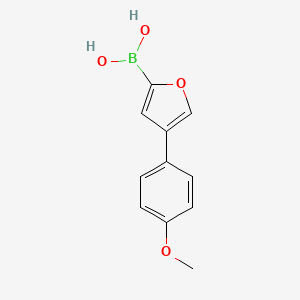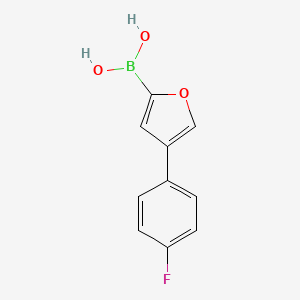
4-(4-Fluorophenyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)furan-2-boronic acid, also known as 4-FPF2BA, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its ability to form stable complexes with a range of different molecules. It has been used for synthesizing new materials, as a catalyst in organic synthesis, and in the study of enzyme mechanisms. In
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a ligand in the synthesis of new materials, and in the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceutical compounds, such as antibiotics, antifungals, and antivirals.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid is based on its ability to form stable complexes with a range of different molecules. It acts as a catalyst in organic synthesis reactions, allowing for the formation of new molecules. It also acts as a ligand in the synthesis of new materials, allowing for the formation of more stable complexes with other molecules. In the study of enzyme mechanisms, 4-(4-Fluorophenyl)furan-2-boronic acid acts as an inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)furan-2-boronic acid are still being studied, but it has been shown to have a range of effects on cells in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, and it has been shown to act as an antioxidant and anti-inflammatory agent. In addition, it has been shown to have some anti-cancer effects in laboratory experiments.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-(4-Fluorophenyl)furan-2-boronic acid in laboratory experiments include its high yield, its ability to form stable complexes with a range of different molecules, and its ability to act as a catalyst in organic synthesis reactions. The limitations of using 4-(4-Fluorophenyl)furan-2-boronic acid in laboratory experiments include its potential toxicity and its potential to cause adverse effects in humans.
Direcciones Futuras
The potential future directions for 4-(4-Fluorophenyl)furan-2-boronic acid include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals, and its potential applications in the synthesis of new materials. Additionally, further research into its mechanism of action and its potential toxicity is needed. Finally, research into its potential applications in biotechnology and its potential to be used as a therapeutic agent should also be explored.
Métodos De Síntesis
4-(4-Fluorophenyl)furan-2-boronic acid is synthesized through a two-step process. The first step involves the synthesis of 4-fluorophenylboronic acid, which is achieved by reacting 4-fluorophenol with boron trifluoride in an inert atmosphere. The second step involves the reaction of 4-fluorophenylboronic acid with furan-2-boronic acid. This reaction is usually carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction yields the desired product, 4-(4-Fluorophenyl)furan-2-boronic acid, in high yields.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO3/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCLIKCWQPVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)furan-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

